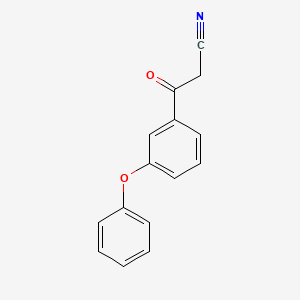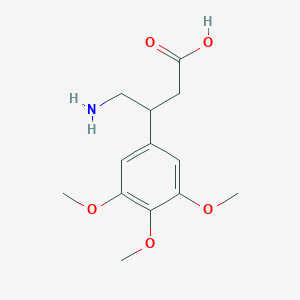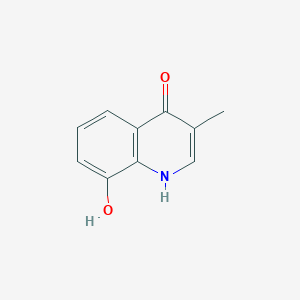![molecular formula C9H19NO B3229000 2-[(Cyclohexylmethyl)amino]ethan-1-ol CAS No. 127403-95-6](/img/structure/B3229000.png)
2-[(Cyclohexylmethyl)amino]ethan-1-ol
Übersicht
Beschreibung
“2-[(Cyclohexylmethyl)amino]ethan-1-ol” is a chemical compound with the CAS Number: 127403-95-6 . It has a molecular weight of 157.26 . The IUPAC name for this compound is 2-[(cyclohexylmethyl)amino]ethanol . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-[(Cyclohexylmethyl)amino]ethan-1-ol” is 1S/C9H19NO/c11-7-6-10-8-9-4-2-1-3-5-9/h9-11H,1-8H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-[(Cyclohexylmethyl)amino]ethan-1-ol” is a powder that is stored at room temperature . It has a molecular weight of 157.26 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Solvent-Free Synthesis and Crystal Structures : 2-[(Cyclohexylmethyl)amino]ethan-1-ol has been involved in the solvent-free synthesis of symmetrical amino alcohols via the ring opening of cyclohexene oxide, showcasing efficient synthesis methodologies (Hakimi et al., 2013).
Amino-Alcohol Ligands and Metal Ion Complexing
- Amino-Alcohol Ligands in Metal Ion Complexing : Research indicates that similar amino-alcohol compounds show varying degrees of pre-organization for coordinating metal ions, a factor that significantly impacts their ability to form stable complexes (De Sousa et al., 2010).
Catalytic Applications
- Catalytic Synthesis of Quinoline and Indole Esters : 2-[(Cyclohexylmethyl)amino]ethan-1-ol derivatives have been used in palladium-catalyzed carbonylation reactions, demonstrating their utility in the synthesis of important organic compounds (Gabriele et al., 2008).
Molecular Recognition
- Molecular Recognition through Chiral Solvating Agents : Optically pure derivatives of 2-[(Cyclohexylmethyl)amino]ethan-1-ol have been used as chiral solvating agents for molecular recognition, indicating their potential in analytical chemistry (Khanvilkar & Bedekar, 2018).
Synthesis of Amino Alcohols
- Synthesis of Amino Alcohols : Research into the synthesis of various amino alcohols, including those similar to 2-[(Cyclohexylmethyl)amino]ethan-1-ol, highlights the expanding repertoire of chemical synthesis methods (Sadigov et al., 2020).
Structural and Stability Analysis of Complexes
- Structural Analysis of Ni(II) Complexes : Studies on Ni(II) complexes with amino alcohol ligands, similar to 2-[(Cyclohexylmethyl)amino]ethan-1-ol, provide insights into the nature of metal-ligand bonding and stability factors (Varadwaj et al., 2011).
Ligands in Asymmetric Catalysis
- Ligands in Asymmetric Catalysis : Research has explored the use of 2-aminocyclohexanol derivatives, related to 2-[(Cyclohexylmethyl)amino]ethan-1-ol, as ligands in asymmetric catalysis, demonstrating their significant role in the synthesis of chiral compounds (Schiffers et al., 2006).
Safety and Hazards
The compound has been assigned the GHS pictograms GHS05 and GHS07 . The hazard statements associated with it are H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-(cyclohexylmethylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c11-7-6-10-8-9-4-2-1-3-5-9/h9-11H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKRYXOXPZBAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclohexylmethyl)amino]ethan-1-ol | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

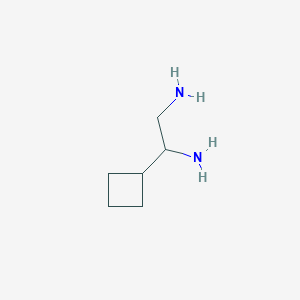
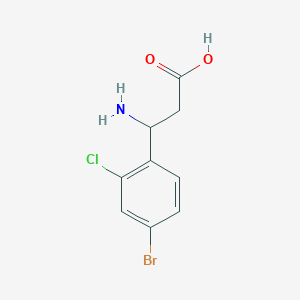
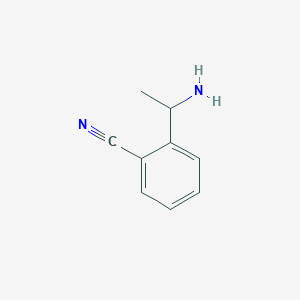
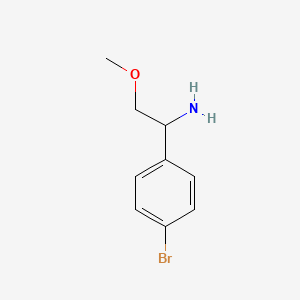
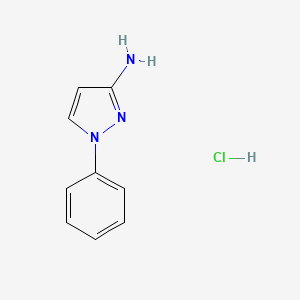

![7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1S,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B3228950.png)

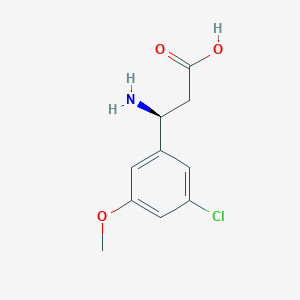
![8-Amino-1-azaspiro[4.5]decan-2-one](/img/structure/B3228978.png)

